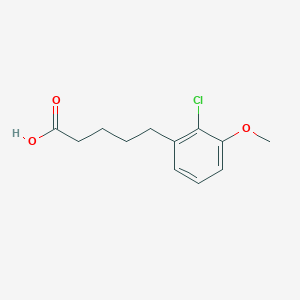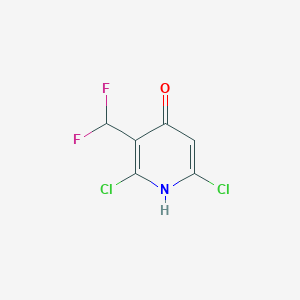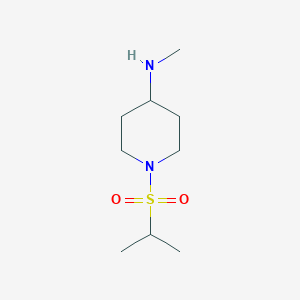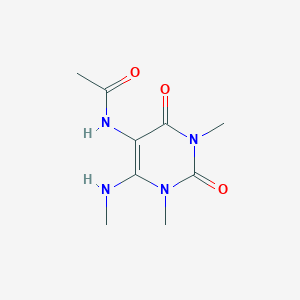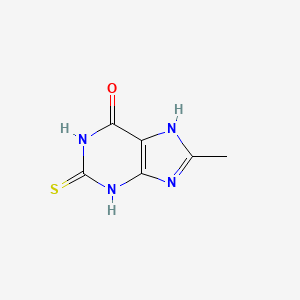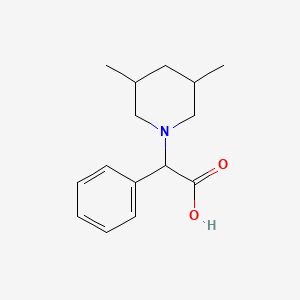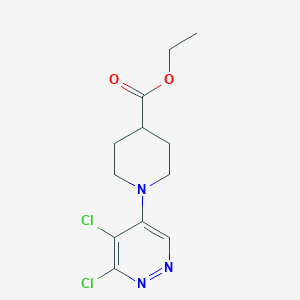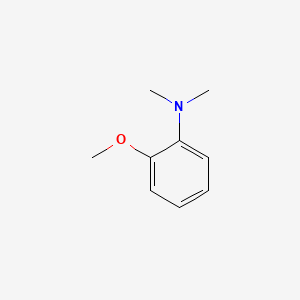
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a fluorinated amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
科学的研究の応用
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: It can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of (2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl and amino groups also play a role in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
特性
分子式 |
C4H6F3NO3 |
|---|---|
分子量 |
173.09 g/mol |
IUPAC名 |
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m0/s1 |
InChIキー |
ITYVCUQVLKIGEY-NHYDCYSISA-N |
異性体SMILES |
[C@H]([C@H](C(F)(F)F)O)(C(=O)O)N |
正規SMILES |
C(C(C(F)(F)F)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
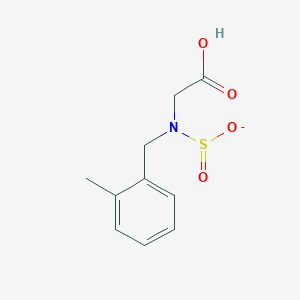

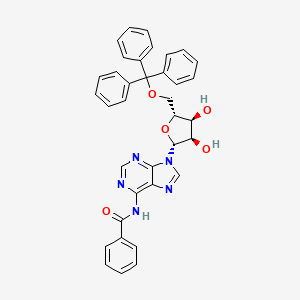
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
